molecular formula C6H5Br2N B160544 2,4-Dibromo-3-methylpyridine CAS No. 128071-93-2

2,4-Dibromo-3-methylpyridine

Cat. No.: B160544
CAS No.: 128071-93-2
M. Wt: 250.92 g/mol
InChI Key: OAHDTPWZWVNOGM-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-methylpyridine is a brominated derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at the 2nd and 4th positions and a methyl group at the 3rd position on the pyridine ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Mechanism of Action

Target of Action

2,4-Dibromo-3-methylpyridine is a chemical compound that has been used in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . The primary target of these inhibitors is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .

Mode of Action

The compound interacts with its targets by inhibiting the p38α MAP kinase . This inhibition is achieved through competitive inhibition of adenosine triphosphate (ATP), which is essential for the kinase’s activity . The hydroxyl-containing moieties at the imidazole C2-position may interact with the ribose and the phosphate binding site of the enzyme .

Biochemical Pathways

The inhibition of p38α MAP kinase affects several biochemical pathways. It modulates cellular processes such as the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . Therefore, the inhibition of p38α MAP kinase has been evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .

Result of Action

The result of the action of this compound, when used in the synthesis of p38α MAP kinase inhibitors, is the inhibition of the kinase’s activity . This leads to a decrease in the release of pro-inflammatory cytokines, potentially alleviating symptoms of cytokine-driven diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-3-methylpyridine typically involves the bromination of 3-methylpyridine. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent. This method is advantageous due to its mild reaction conditions and high selectivity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Cross-Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira cross-coupling reactions to form carbon-carbon bonds.

    Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Cross-Coupling Reactions: Palladium or nickel catalysts in the presence of base and appropriate ligands.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Cross-Coupling Reactions: Biaryl compounds, styrenes, and alkynes.

    Reduction: 3-methylpyridine.

Scientific Research Applications

2,4-Dibromo-3-methylpyridine is used in various scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including kinase inhibitors and anti-inflammatory agents.

    Material Science: It is used in the synthesis of organic semiconductors and conductive polymers.

    Chemical Biology: It is employed in the design of molecular probes and bioactive molecules.

    Agricultural Chemistry: It is used in the synthesis of agrochemicals, including herbicides and fungicides.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-3-methylpyridine
  • 2,4-Dichloro-3-methylpyridine
  • 2,4-Dibromo-5-methylpyridine

Uniqueness

2,4-Dibromo-3-methylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to 2,5-Dibromo-3-methylpyridine, it has different electronic and steric effects, influencing its behavior in chemical reactions. The presence of bromine atoms at the 2nd and 4th positions makes it more suitable for certain cross-coupling reactions compared to its dichloro analogs.

Properties

IUPAC Name

2,4-dibromo-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHDTPWZWVNOGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568132
Record name 2,4-Dibromo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128071-93-2
Record name 2,4-Dibromo-3-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128071-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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